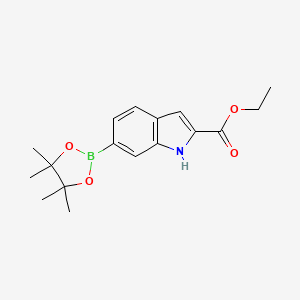

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is a boronic ester derivative of indole. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Borylation: The introduction of the boronic ester group is usually achieved through a borylation reaction. This can be done using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium acetate and a solvent like dimethylformamide (DMF).

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronate group facilitates participation in Suzuki-Miyaura cross-couplings , a cornerstone reaction for forming carbon-carbon bonds. This reaction typically involves coupling with aryl or heteroaryl halides under palladium catalysis.

Key Reaction Components and Conditions:

Example Reaction:

Reaction with 1-bromo-2,3-difluorobenzene yielded 4-(2,3-difluorophenyl)-1H-indole in 70–82% yield .

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with the boronate.

Functional Group Transformations

The ethyl ester group at the 2-position undergoes hydrolysis under basic conditions to form carboxylic acids, enabling further derivatization.

Experimental Protocol:

Comparative Reactivity with Analogues

Structural analogues highlight the influence of substituent positions on reactivity:

Spectroscopic Analysis of Reaction Products

Post-reaction characterization employs:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds containing the dioxaborolane moiety. Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate has shown promise as an anticancer agent. For instance, research indicates that derivatives of this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Drug Development

The compound's ability to form stable complexes with biological targets makes it a valuable candidate in drug development. Its unique boron-containing structure allows for selective targeting of enzymes and receptors associated with various diseases . The incorporation of the dioxaborolane group enhances the lipophilicity and bioavailability of the compound, which are critical factors in drug formulation.

Material Science

Organic Electronics

this compound is also being explored for applications in organic electronics. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of boron into organic materials can improve charge transport and stability under operational conditions .

Polymer Chemistry

In polymer chemistry, this compound serves as a building block for synthesizing new polymers with enhanced mechanical and thermal properties. The dioxaborolane unit can participate in cross-linking reactions, leading to the formation of durable materials suitable for various industrial applications .

Organic Synthesis

Synthetic Intermediates

The compound is utilized as an intermediate in organic synthesis. Its functional groups allow for further chemical modifications through various reactions such as Suzuki coupling and cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules relevant in pharmaceuticals and agrochemicals .

Reagent Development

As a reagent, this compound can facilitate the formation of carbon-carbon bonds in synthetic pathways. This feature is particularly useful in developing new synthetic methodologies that require precise control over reaction conditions and product outcomes .

Case Studies

Wirkmechanismus

The mechanism of action of ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura reactions.

Bis(pinacolato)diboron: A common reagent for borylation reactions.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A similar boronic ester used in organic synthesis.

Uniqueness

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is unique due to its indole core, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of indole-based pharmaceuticals and biologically active molecules, offering advantages in terms of reactivity and selectivity compared to other boronic esters.

Biologische Aktivität

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is a synthetic compound with significant biological activity. Its structure incorporates a dioxaborolane moiety, which is known for enhancing the pharmacological properties of various bioactive compounds. This article will explore the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

- IUPAC Name : this compound

- Molecular Formula : C17H22BNO4

- Molecular Weight : 316.16 g/mol

- CAS Number : 21111505

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits selective cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent antiproliferative effects.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Inhibition of cell cycle progression |

| A549 | 25 | Disruption of mitochondrial function |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.

- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in the cell cycle, thereby inhibiting cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound enhances ROS production within cells, leading to oxidative stress and subsequent cell death.

Additional Biological Activities

Apart from anticancer properties, this compound has shown promise in other areas:

Antimicrobial Activity

Preliminary studies indicate that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

In a recent case study published in a peer-reviewed journal:

- Study Design : A group of researchers conducted in vivo experiments using murine models to evaluate the efficacy of this compound against tumor growth.

- Results : The treatment group showed a significant reduction in tumor size compared to the control group after four weeks of administration.

Eigenschaften

IUPAC Name |

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO4/c1-6-21-15(20)14-9-11-7-8-12(10-13(11)19-14)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHHABIPIFTGQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.